molecular formula C10H10Br2N2 B13077616 1-(3-(Bromomethyl)phenyl)-1H-imidazole hydrobromide

1-(3-(Bromomethyl)phenyl)-1H-imidazole hydrobromide

Cat. No.: B13077616
M. Wt: 318.01 g/mol
InChI Key: BQTDXDQWUTWNTE-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)phenyl)-1H-imidazole hydrobromide is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Bromomethyl)phenyl)-1H-imidazole hydrobromide typically involves the bromination of a precursor compound. One common method is the bromination of 1-(3-methylphenyl)-1H-imidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity. The final product is often purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Bromomethyl)phenyl)-1H-imidazole hydrobromide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Major Products:

    Nucleophilic Substitution: Formation of azides, thiocyanates, or substituted imidazoles.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 1-(3-methylphenyl)-1H-imidazole.

Scientific Research Applications

1-(3-(Bromomethyl)phenyl)-1H-imidazole hydrobromide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in antimicrobial and anticancer research.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its reactive bromomethyl group.

Mechanism of Action

The mechanism by which 1-(3-(Bromomethyl)phenyl)-1H-imidazole hydrobromide exerts its effects depends on its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially leading to inhibition of enzyme activity or disruption of DNA function. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

  • 1-(4-(Bromomethyl)phenyl)-1H-imidazole hydrobromide
  • 1-(3-(Chloromethyl)phenyl)-1H-imidazole hydrobromide
  • 1-(3-(Methyl)phenyl)-1H-imidazole

Comparison: 1-(3-(Bromomethyl)phenyl)-1H-imidazole hydrobromide is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloromethyl or methyl analogs. This increased reactivity makes it a valuable intermediate in organic synthesis and a potent biochemical probe. The position of the bromomethyl group on the phenyl ring also influences its reactivity and interaction with biological targets, distinguishing it from other positional isomers.

Properties

Molecular Formula

C10H10Br2N2

Molecular Weight

318.01 g/mol

IUPAC Name

1-[3-(bromomethyl)phenyl]imidazole;hydrobromide

InChI

InChI=1S/C10H9BrN2.BrH/c11-7-9-2-1-3-10(6-9)13-5-4-12-8-13;/h1-6,8H,7H2;1H

InChI Key

BQTDXDQWUTWNTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2)CBr.Br

Origin of Product

United States

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